2,5-Bis(4-pyridyl)-1,3,4-oxadiazole
Overview
Description
Synthesis Analysis
The synthesis of various oxadiazole derivatives has been explored in the provided studies. For instance, a copper(II) complex of 3,5-bis(2'-pyridyl)-1,2,4-oxadiazole was synthesized and characterized using X-ray crystallography, revealing a discrete cationic structure with a distorted octahedral geometry . Another study reported the synthesis of bis((5-aryl-1,3,4-oxadiazol-2-yl)thio)alkanes through a nucleophilic substitution reaction, which was confirmed by single-crystal X-ray diffraction analysis . Additionally, a unique complex was obtained through the copper-mediated conversion of 2,5-bis(3-pyridyl)-1,3,4-oxadiazole under solvothermal conditions, leading to a novel 3-D network structure .
Molecular Structure Analysis
The molecular structures of oxadiazole derivatives have been elucidated using various techniques. The copper(II) complex mentioned earlier chelates the copper ion through the nitrogen atoms of the oxadiazole ring and pyridine moiety . In another study, the crystal structure of a novel cyclic assembly of 2,5-bis-(4-pyridyl)-1,3,4-oxadiazole with benzenehexacarboxylic acid revealed a 40-membered planar module, demonstrating the potential for designing functional assemblies . The flexibility of 2,5-bis(3-pyridyl)-1,3,4-oxadiazole in cocrystallization was also highlighted, with different conformations observed to accommodate various hydrogen-bonding patterns .
Chemical Reactions Analysis
The interaction of oxadiazole derivatives with other molecules has been a subject of interest. For example, the copper(II) complex was found to interact with native DNA, acting as a groove binder . The study on the synthesis of bis((5-aryl-1,3,4-oxadiazol-2-yl)thio)alkanes also included an investigation of their antimicrobial activity, showing promising results against bacterial and fungal strains .
Physical and Chemical Properties Analysis
The physical and chemical properties of oxadiazole derivatives have been characterized in several studies. The copper(II) complex exhibited reduced vitality of human hepatoblastoma and colorectal carcinoma cells, indicating potential biological activity . The complex obtained from the conversion of 2,5-bis(3-pyridyl)-1,3,4-oxadiazole displayed strong fluorescence emission with long fluorescent lifetimes at room temperature, suggesting applications in luminescence . The thermal stability of the synthesized compounds was also assessed, with one study reporting complete decomposition at 506 degrees C .
Scientific Research Applications
Complex Formation with Copper : This compound forms complexes with copper cations, with a tendency to form both 1:1 and 2:1 chelate complexes with copper(II) and copper(I). These complexes were studied using electrospray ionization mass spectrometry (Frański, 2004).
Corrosion Inhibition : It exhibits good corrosion inhibition properties, even at very low concentrations, making it a potential candidate for protecting materials like mild steel in acidic environments (Lebrini, Bentiss, Vezin, & Lagrenée, 2005).
Cocrystallization and Supramolecular Assembly : It can cocrystallize with various dicarboxylic acids, leading to the formation of different supramolecular patterns and frameworks, which are significant in the field of crystal engineering (Du, Zhang, Zhao, & Cai, 2006).
Luminescent Properties : The compound is used in creating organic co-crystals with distinct luminescent properties, relevant in the development of new luminescent materials (Hou, Ma, Wang, Wang, Dong, & Huang, 2010).
In Situ Formation of Ligands and Luminescence : In a notable study, a novel complex was obtained through copper-mediated conversion of this compound, highlighting its potential in creating new materials with unique properties like luminescence (Fang, He, Yu, Wu, & Lu, 2011).
Coordination Polymers and Supramolecular Complexes : Its coordination chemistry with inorganic salts like silver(I) and copper(II) salts has been extensively studied, leading to the synthesis of various coordination polymers and complexes (Dong, Cheng, Huang, Smith, & zur Loye, 2003).
Interaction with Native DNA : A copper(II) complex of a similar oxadiazole compound has been synthesized, which shows interaction with native DNA, indicating potential applications in the field of biochemistry (Terenzi et al., 2010).
Organic Light-Emitting Diodes (OLEDs) : The compound has been used in the development of hole-blocking materials for OLEDs, showcasing its significance in electronics and display technology (Wang, Jung, Hua, Pearson, Bryce, Petty, Batsanov, Goeta, & Howard, 2001).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2,5-dipyridin-4-yl-1,3,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N4O/c1-5-13-6-2-9(1)11-15-16-12(17-11)10-3-7-14-8-4-10/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFGFSQOCKQVECP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NN=C(O2)C3=CC=NC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20351425 | |
Record name | 2,5-Bis(4-pyridyl)-1,3,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20351425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Bis(4-pyridyl)-1,3,4-oxadiazole | |
CAS RN |
15420-02-7 | |
Record name | 2,5-Bis(4-pyridyl)-1,3,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20351425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 15420-02-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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